molecular formula C7H8N2O4 B12680867 2,4-Dihydroxyamino-6-nitrotoluene CAS No. 185376-54-9

2,4-Dihydroxyamino-6-nitrotoluene

Cat. No.: B12680867
CAS No.: 185376-54-9
M. Wt: 184.15 g/mol
InChI Key: SQOPAQHHDPVJPO-UHFFFAOYSA-N
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Description

Toluene, 2,4-dihydroxyamino-6-nitro- is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2), two hydroxyl groups (-OH), and an amino group (-NH2) attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Toluene, 2,4-dihydroxyamino-6-nitro- typically involves nitration and amination reactions. One common method is the nitration of toluene to form 2,4-dinitrotoluene, followed by selective reduction to introduce the amino group at the 4-position. The hydroxyl groups can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated systems can optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient synthesis.

Types of Reactions:

    Oxidation: Toluene, 2,4-dihydroxyamino-6-nitro- can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amino derivatives of toluene.

    Substitution: Halogenated toluene derivatives.

Scientific Research Applications

Toluene, 2,4-dihydroxyamino-6-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Toluene, 2,4-dihydroxyamino-6-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.

Comparison with Similar Compounds

    Toluene, 2,4-dinitro-: Similar in structure but lacks the hydroxyl and amino groups.

    Toluene, 2,4-dihydroxy-: Lacks the nitro and amino groups.

    Toluene, 2,4-diamino-: Lacks the nitro and hydroxyl groups.

Uniqueness: Toluene, 2,4-dihydroxyamino-6-nitro- is unique due to the presence of both hydroxyl and amino groups along with the nitro group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

185376-54-9

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-amino-4-methyl-5-nitrobenzene-1,3-diol

InChI

InChI=1S/C7H8N2O4/c1-3-4(9(12)13)2-5(10)6(8)7(3)11/h2,10-11H,8H2,1H3

InChI Key

SQOPAQHHDPVJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])O)N)O

Origin of Product

United States

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